molecular formula C11H13NO6S B5776872 [4-(aminosulfonyl)phenyl]methylene diacetate

[4-(aminosulfonyl)phenyl]methylene diacetate

Cat. No. B5776872
M. Wt: 287.29 g/mol
InChI Key: VYHXGBXXUYPTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(aminosulfonyl)phenyl]methylene diacetate, also known as AMDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for use in drug development, biochemistry, and other related fields. In

Mechanism of Action

The mechanism of action of [4-(aminosulfonyl)phenyl]methylene diacetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects:
[4-(aminosulfonyl)phenyl]methylene diacetate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(aminosulfonyl)phenyl]methylene diacetate in lab experiments is its unique structure, which makes it a promising candidate for use in drug development and other related fields. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to determine its potential applications in various fields.

Future Directions

Future research on [4-(aminosulfonyl)phenyl]methylene diacetate should focus on further understanding its mechanism of action, as well as its potential applications in various fields. Research should also explore the synthesis of [4-(aminosulfonyl)phenyl]methylene diacetate derivatives and their potential applications in drug development and other related fields. Additionally, studies should be conducted to determine the safety and efficacy of [4-(aminosulfonyl)phenyl]methylene diacetate in humans.

Synthesis Methods

[4-(aminosulfonyl)phenyl]methylene diacetate can be synthesized using various methods, including the reaction of 4-nitrobenzenesulfonyl chloride with acetic anhydride to form 4-nitrobenzenesulfonyl acetate, which is then reduced to 4-aminobenzenesulfonamide. The 4-aminobenzenesulfonamide is then reacted with acetic anhydride to form [4-(aminosulfonyl)phenyl]methylene diacetate.

Scientific Research Applications

[4-(aminosulfonyl)phenyl]methylene diacetate has been studied for its potential applications in various fields, including drug development, biochemistry, and chemical biology. Research has shown that [4-(aminosulfonyl)phenyl]methylene diacetate has antitumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for other diseases, including inflammation, diabetes, and cardiovascular disease.

properties

IUPAC Name

[acetyloxy-(4-sulfamoylphenyl)methyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHXGBXXUYPTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Sulfamoylphenyl)methylene diacetate

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